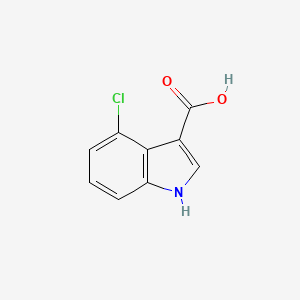

4-Chloro-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKHLIJRUYVIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553667 | |

| Record name | 4-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23872-36-8 | |

| Record name | 4-Chloro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23872-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1h Indole 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to the 4-Chloroindole (B13527) Nucleus

The construction of the bicyclic indole (B1671886) ring system with a chlorine substituent at the 4-position is a key challenge. Several classical and modern synthetic methods have been adapted for this purpose.

Fischer Indolization and its Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing indole rings. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. byjus.com

For the synthesis of the 4-chloroindole nucleus, the required starting material is (4-chlorophenyl)hydrazine. This is reacted with a ketone or aldehyde under acidic conditions. The choice of the carbonyl compound determines the substitution pattern at positions 2 and 3 of the indole ring. The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to the loss of ammonia (B1221849) and subsequent aromatization to yield the stable indole core. wikipedia.org

Acid catalysts for this reaction can be Brønsted acids, such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride. wikipedia.org Modern modifications include the use of microwave irradiation to accelerate the reaction, often reducing reaction times significantly. rsc.org

Table 1: Key Aspects of Fischer Indolization for 4-Chloroindoles

| Feature | Description |

| Key Precursor | (4-chlorophenyl)hydrazine |

| Reaction Partner | Aldehyde or Ketone |

| Catalyst | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) |

| Core Mechanism | wikipedia.orgwikipedia.org-sigmatropic rearrangement of the corresponding hydrazone |

| Advantage | High reliability, access to diverse substitutions |

Directed Lithiation Approaches to 4-Chloroindole Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.org

In the context of 4-chloroindole synthesis, this approach can be applied to a suitably protected 3-chloroaniline (B41212) derivative. For instance, a pivaloyl (-NHCOtBu) or carbamate (B1207046) (-NHBoc) protected 3-chloroaniline can be used. The protecting group acts as the DMG. Treatment with a strong lithium base results in the formation of an aryllithium species at the position ortho to the directing group (and meta to the chlorine). This lithiated intermediate can then be reacted with an appropriate electrophile to build the pyrrole (B145914) ring of the indole nucleus. This multi-step process offers excellent control over the regiochemistry, ensuring the formation of the 4-chloro substituted pattern.

Utilization of 2-chloro-6-nitrotoluene (B1664060) as a Starting Material

A versatile route to the 4-chloroindole nucleus begins with 2-chloro-6-nitrotoluene. prepchem.com This starting material can undergo a series of transformations to construct the indole ring. A common strategy involves the Bartoli indole synthesis or related methodologies. The nitro group of 2-chloro-6-nitrotoluene can react with vinyl Grignard reagents to form an intermediate which, upon workup, cyclizes to form the 7-chloroindole.

Alternatively, more classical approaches can be employed. For instance, the nitrotoluene can be transformed into a 3-chloro-2-methylaniline (B42847) derivative. This aniline (B41778) can then be subjected to procedures like the Leimgruber-Batcho indole synthesis. This two-step sequence involves condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, followed by reductive cyclization (e.g., using palladium on carbon) to yield the 4-chloroindole core. The initial starting material, 2-chloro-6-nitrotoluene, is accessible through the nitration of o-chlorotoluene. prepchem.com

Sandmeyer and Schiemann Reactions in 4-Chloroindole Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This reaction is catalyzed by copper(I) salts. lscollege.ac.in To synthesize a 4-chloroindole, one could envision starting with 4-aminoindole (B1269813) and converting the amino group to a chloro group. However, the reactivity of the indole nucleus can complicate this direct approach.

A more practical application of the Sandmeyer reaction is in the synthesis of the necessary precursors. For example, 3-chloro-2-nitroaniline (B1295001) can be prepared from 2-nitroaniline (B44862) by diazotization followed by a Sandmeyer reaction with copper(I) chloride. This chlorinated intermediate can then be used in various indole syntheses.

The Balz-Schiemann reaction is a related transformation used specifically for the synthesis of aryl fluorides from diazonium salts, using tetrafluoroborate (B81430) anions. wikipedia.orgchem-station.com While not directly used for chlorination, it is part of the same family of diazonium salt transformations that are crucial for preparing specifically halogenated aromatic precursors for indole synthesis. organic-chemistry.orgpku.edu.cn

Table 2: Diazonium Salt Reactions for Halogenated Precursors

| Reaction | Transformation | Reagents | Application in 4-Chloroindole Synthesis |

| Sandmeyer | Ar-NH₂ → Ar-Cl | NaNO₂, HCl; CuCl | Synthesis of chlorinated aniline or toluene (B28343) precursors |

| Balz-Schiemann | Ar-NH₂ → Ar-F | NaNO₂, HBF₄; Heat | Primarily for fluorination, but highlights the utility of diazonium chemistry |

Functionalization Strategies for the 3-Carboxylic Acid Moiety

Once the 4-chloroindole nucleus is secured, the next step is the introduction of the carboxylic acid group at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution, a property that is exploited in various functionalization strategies.

Oxidation of Aldehyde Precursors

A highly efficient and common method for installing the 3-carboxylic acid group is through the oxidation of a 3-formylindole (indole-3-carbaldehyde) precursor. The Vilsmeier-Haack reaction is a standard method for introducing the formyl group at the C3 position of the 4-chloroindole nucleus using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

The resulting 4-chloro-1H-indole-3-carbaldehyde is a stable and often commercially available intermediate. sigmaaldrich.comsynquestlabs.com This aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of mild oxidizing agents. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidant that can effectively convert the aldehyde to a carboxylic acid.

Silver(I) oxide (Ag₂O): Used in the Tollens' test, it provides a mild and selective oxidation of aldehydes.

Sodium chlorite (B76162) (NaClO₂): Often used with a scavenger like 2-methyl-2-butene (B146552) to prevent side reactions.

Jones reagent (CrO₃ in acetone/sulfuric acid): A powerful oxidant, though care must be taken to avoid over-oxidation or reaction with the indole ring itself.

This two-step approach—formylation followed by oxidation—is a robust and high-yielding pathway to 4-chloro-1H-indole-3-carboxylic acid.

Hydrolysis of Nitrile Intermediates

The hydrolysis of nitrile intermediates presents a common and effective method for the synthesis of carboxylic acids, including this compound. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. youtube.comlibretexts.org

CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.comchemistrysteps.com The intermediate formed is then protonated by water. This pathway initially produces a carboxylate salt and ammonia. libretexts.orgyoutube.com To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid. libretexts.org The reaction from a nitrile to a carboxylate under basic conditions is as follows:

CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org

This two-step hydrolysis process, involving the conversion of the nitrile to an amide followed by the hydrolysis of the amide, is a fundamental route to carboxylic acids. chemistrysteps.com

Carboxylation Reactions for C3-Functionalization

Carboxylation reactions are a direct approach to introduce a carboxylic acid group at the C3 position of the indole ring. These reactions are of significant interest as they utilize carbon dioxide (CO₂), a renewable C1 feedstock. rsc.orgmdpi.com The inherent stability of CO₂ presents a challenge, requiring activation through various methods such as photochemical, electrochemical, enzymatic, and thermochemical approaches. rsc.org

One of the key strategies in carboxylation involves the formation of a C-C bond through the nucleophilic attack of an enol or enolate onto the carbon of CO₂. researchgate.net For indole derivatives, creating a nucleophilic center at the C3 position is crucial for this reaction to occur.

Recent advancements have explored different catalytic systems to facilitate carboxylation. For instance, nickel-catalyzed carboxylation of aryl chlorides has been shown to be effective under mild conditions, utilizing Mn powder as a reductant. mdpi.com While this example pertains to aryl chlorides, the principles can be extended to heteroaromatic systems like indoles. The catalytic cycle often involves the reduction of a metal catalyst, such as Ni(II) to Ni(0), which then undergoes oxidative addition with the halide. mdpi.com

Electrochemical methods also offer a promising route for CO₂ fixation. researchgate.net These methods can generate highly reactive species that can undergo carboxylation. For example, the electrocarboxylation of benzylic halides has been demonstrated, showcasing the potential for C-C bond formation with CO₂. researchgate.net

While direct C3-carboxylation of 4-chloroindole is a specific application, the broader field of carboxylation chemistry provides a foundation for developing such synthetic routes. The choice of catalyst and reaction conditions is critical to achieve regioselectivity and good yields. mdpi.comresearchgate.net

Green Chemistry Approaches in the Synthesis of 4-Chloroindole-3-carboxylic Acid Derivatives

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of 4-chloroindole-3-carboxylic acid derivatives, green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green approach is the use of catalyst-free or ligand-free reaction conditions. For example, the synthesis of indole-2-carboxylic acid esters has been achieved through a ligand-free copper-catalyzed cascade process. rsc.org This method avoids the use of often expensive and toxic ligands.

Another key aspect of green chemistry is the utilization of sustainable and readily available starting materials. Carbon dioxide, as mentioned in the context of carboxylation, is an ideal C1 source from a green chemistry perspective. rsc.org

Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, contributes to the principles of green chemistry by reducing solvent usage and purification steps. A "one-pot" reaction between 3,3-diethoxypropionate and indoles catalyzed by KHSO₄ and acetic acid has been used to efficiently synthesize ethyl 3,3-di(1H-indol-3-yl)propanoate compounds. nih.gov

The choice of solvent is also a critical consideration. The use of water or other environmentally friendly solvents is preferred over hazardous organic solvents. While not specifically detailed for 4-chloroindole-3-carboxylic acid in the provided context, the general trend in organic synthesis is moving towards greener solvent systems.

Analogous and Derivative Synthesis

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with enhanced or novel biological properties.

Synthesis of 4-Chloroindole-3-acetic acid and its Esters

4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters are significant derivatives with potent auxin activity. researchgate.netnih.gov A common synthetic route starts from 2-chloro-6-nitrotoluene. researchgate.netnih.gov The synthesis of various esters of 4-Cl-IAA, such as methyl, ethyl, and allyl esters, has been reported. researchgate.nettandfonline.com These esters are typically prepared in good yields (65-80%) by coupling 4-Cl-IAA with the corresponding alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). tandfonline.com

For example, the synthesis of methyl 4-chloroindole-3-acetate involves reacting 4-chloro-1H-indole-3-acetic acid with methanol, DCC, and DMAP in a solvent like methylene (B1212753) chloride. tandfonline.com

Synthesis of N-Protected 4-Chloroindole-3-carboxaldehydes as Intermediates

N-protected 4-chloroindole-3-carboxaldehydes are valuable intermediates for the synthesis of more complex indole derivatives. A method for the preparation of these compounds involves the direct chlorination of various N-protected indole-3-carbaldehydes using N-chlorosuccinimide (NCS). google.com This reaction offers good yields and high regioselectivity for the C4 position. The reaction conditions are generally mild, and the process is suitable for a range of substrates. google.com

For instance, N-benzoyl-4-chloroindole-3-carbaldehyde can be synthesized from N-benzoylindole-3-carbaldehyde and NCS, with a reported yield of 85%. google.com Similarly, other protecting groups like methylsulfonyl and p-nitrobenzenesulfonyl have been successfully used, affording the corresponding 4-chloro derivatives in high yields. google.com

Table of Synthesized N-Protected 4-Chloroindole-3-carboxaldehydes google.com

| Protecting Group | Product | Yield (%) | Melting Point (°C) |

| Benzoyl | N-benzoyl-4-chloroindole-3-carbaldehyde | 85 | 125-127 |

| Methylsulfonyl | N-methylsulfonyl-4-chloroindole-3-carbaldehyde | 84 | 184-187 |

| p-Nitrobenzenesulfonyl | N-p-nitrobenzenesulfonyl-4-chloroindole-3-carbaldehyde | 83 | 193-195 |

| Thiophene-2-formyl | N-(thiophene-2-formyl)-4-chloroindole-3-carbaldehyde | 68 | 138-141 |

This data is compiled from the provided search results.

Preparation of Related Chloroindole Carboxylic Acid Derivatives for Ligand Synthesis

The synthesis of various chloroindole carboxylic acid derivatives is important for their potential use as ligands in medicinal chemistry and materials science. For instance, indole-2-carboxylic acid derivatives have been designed and synthesized as potential inhibitors of HIV-1 integrase. rsc.org

The synthetic strategies often involve the use of halogenated indole starting materials. For example, 3-bromoindole-2-carboxylic acid can be esterified and then subjected to Buchwald-Hartwig cross-coupling reactions with various anilines to introduce substituents at the C3 position. rsc.org Similarly, 6-bromoindole-2-carboxylic acid can be used as a starting material to introduce diversity at the C6 position. rsc.org

The preparation of acid chlorides from the corresponding carboxylic acids is another important transformation. This can be achieved using reagents like oxalyl chloride or thionyl chloride. researchgate.net For instance, 4-chlorobutyryl chloride can be prepared from γ-butyrolactone and phosgene (B1210022). google.com These acid chlorides are reactive intermediates that can be used to form a variety of derivatives, including amides and esters.

The synthesis of these derivatives often requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid unwanted side reactions.

Collective Synthesis of C3-Functionalized Indoles via N-Indolyl Triethylborate

A versatile and direct method for the C3 functionalization of free (N-H) indoles utilizes an N-indolyl triethylborate intermediate. nih.gov This strategy is effective for introducing a variety of functional groups, including acyl, ester, and sulfinyl moieties, onto the indole ring under mild conditions. nih.gov The reaction proceeds by first treating the N-H indole with a base, such as t-BuOK, followed by the addition of triethylborane (B153662) (Et₃B) to form the N-indolyl triethylborate complex. acs.orgorganic-chemistry.org This intermediate enhances the nucleophilicity of the C3 position of the indole, facilitating its reaction with various electrophiles. organic-chemistry.org

This method circumvents common issues in indole chemistry, such as competing N1 and C2 alkylation, by directing the functionalization specifically to the C3 position. organic-chemistry.org The reaction has been shown to be compatible with a wide range of substituted indoles and electrophiles like acid chlorides and chloroformates. nih.gov For instance, reacting the N-indolyl triethylborate intermediate with an appropriate acid chloride would yield a 3-acylindole, which can be a precursor to the corresponding carboxylic acid. nih.gov Similarly, the use of chloroformates can directly lead to the formation of indole-3-carboxylic esters. nih.gov The synthesis demonstrates high practicability and tolerates substituents at various positions on the indole core. nih.gov

The general applicability of this methodology suggests its potential for the synthesis of this compound. By starting with 4-chloroindole, the corresponding N-indolyl triethylborate intermediate could be formed. Subsequent reaction with an electrophile like phosgene or a chloroformate, followed by hydrolysis, would theoretically yield the desired this compound. The reaction's success with various substituted indoles supports its feasibility for this specific target. nih.gov

Purity Assessment and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, a comprehensive assessment of its purity and structural integrity is crucial. This is achieved through a combination of spectroscopic and chromatographic techniques, which provide detailed information about the molecular structure and the presence of any impurities.

Spectroscopic Techniques (NMR, MS, IR)

Spectroscopy is indispensable for the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For this compound, characteristic signals are expected. The proton on the indole nitrogen (N-H) would appear as a broad singlet. The protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns and chemical shifts influenced by the chloro substituent. chemicalbook.com The proton at the C2 position typically appears as a distinct singlet in the aromatic region. hmdb.ca The broad singlet for the carboxylic acid proton (O-H) would be found far downfield.

¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound would show a signal for the carbonyl carbon of the carboxylic acid (C=O) at the lower field region (downfield). rsc.org Other distinct signals would correspond to the carbon atoms of the indole ring, with the carbon bearing the chloro substituent showing a characteristic shift. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

For this compound (C₉H₆ClNO₂), the molecular weight is 195.6 g/mol . synquestlabs.com In electron ionization mass spectrometry (EI-MS), the mass spectrum would exhibit a molecular ion peak (M⁺). Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with a prominent peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. researchgate.netnist.gov

A common fragmentation pattern for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org For this compound, a significant fragment would likely correspond to the loss of the hydroxyl group (-OH) and subsequently carbon monoxide (-CO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. youtube.com

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700 cm⁻¹. researchgate.net

The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹. researchgate.net

C-H stretching vibrations for the aromatic ring and C-Cl stretching vibrations would also be present in the fingerprint region. nist.gov

Table 1: Summary of Spectroscopic Data for this compound and Related Compounds

| Technique | Functional Group / Proton | Expected Chemical Shift / m/z / Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~ δ 7.0 - 8.0 ppm | chemicalbook.comhmdb.ca |

| Indole N-H | Broad singlet | chemicalbook.com | |

| Carboxylic Acid O-H | Downfield, broad singlet | hmdb.ca | |

| ¹³C NMR | Carbonyl (C=O) | ~ δ 160 - 180 ppm | rsc.org |

| Aromatic-C | ~ δ 100 - 140 ppm | rsc.org | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 195 | synquestlabs.com |

| Isotope Peak (M+2) | m/z 197 | researchgate.netnist.gov | |

| IR Spec. | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | youtube.com |

| N-H Stretch (Indole) | ~ 3400 cm⁻¹ | researchgate.net | |

| C=O Stretch (Carboxylic Acid) | ~ 1700 cm⁻¹ | researchgate.net |

Chromatographic Methods (TLC, Column Chromatography)

Chromatographic methods are essential for monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to qualitatively monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. rsc.org The different components of the mixture will travel up the plate at different rates, resulting in distinct spots. Visualization is often achieved using UV light. rsc.org

Column Chromatography

For the purification of the synthesized this compound, column chromatography is a standard technique. rsc.org This method involves packing a column with a stationary phase, such as silica gel, and passing a solution of the crude product through it using a solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the stationary phase. rsc.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. For indole derivatives, common solvent systems include mixtures of petroleum ether and ethyl acetate (B1210297) in varying ratios. rsc.org

Advanced Research on Biological Activities of 4 Chloro 1h Indole 3 Carboxylic Acid and Its Analogs

General Biological Activity Profiles of Indole (B1671886) Derivatives

Indole derivatives are recognized for their broad-ranging pharmacological potential, which stems from their structural similarity to endogenous molecules like tryptophan, leading to interactions with a variety of enzymes and receptors. nih.govaalto.fi The introduction of a chloro-substituent, particularly at the 4-position of the indole ring, can significantly modulate the electronic and lipophilic properties of the molecule, often enhancing its biological efficacy and target specificity. The carboxylic acid group at the 3-position further provides a key interaction point for many biological targets.

Anti-inflammatory Properties

Indole derivatives are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govacs.org The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Research into the anti-inflammatory potential of specific 4-chloro-1H-indole-3-carboxylic acid analogs is an active area of investigation. For instance, studies on related indole structures have demonstrated significant COX inhibitory activity. A series of sulfonamide-substituted pyrrolo[3,2,1-hi]indoles, which share a core indole structure, were found to be potent and highly selective COX-2 inhibitors, with IC50 values in the nanomolar range. nih.gov Specifically, the phenyl-derivative 2a exhibited an IC50 for COX-2 of 53 nM. nih.gov While these are not direct analogs of this compound, they highlight the potential of the chlorinated indole scaffold in developing effective anti-inflammatory agents. The development of N-propionamide-substituted analogs as potential prodrugs showed decreased lipophilicity and consequently lower COX-inhibition potency, suggesting that the free carboxylic acid or a bioisostere is crucial for activity. nih.gov

Further studies on other indole derivatives have shown that they can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced macrophages. publications.gc.ca This indicates that the anti-inflammatory action of indole compounds can be multi-faceted, involving the modulation of various inflammatory pathways.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| PYZ9 | COX-II | 0.72 | aalto.fi |

| TTZ7 | COX-I | 39.8 | aalto.fi |

| COX-II | 46.3 | ||

| IXZ3 | COX-II | 0.95 | aalto.fi |

| (Dihydro)pyrrolo[3,2,1-hi]indole 2a | COX-2 | 0.053 | nih.gov |

Anticancer / Antiproliferative Activities

The antiproliferative activity of indole derivatives is a significant area of cancer research. mdpi.com Halogenated indoles, including those with chloro substitutions, have shown promise as potent anticancer agents. The mechanism of action often involves the inhibition of key cellular targets like tyrosine kinases (e.g., EGFR), tubulin polymerization, and the induction of apoptosis. mdpi.comtandfonline.comnih.gov

Specifically, derivatives of 5-chloro-indole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.com In one study, a series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid derivatives were tested. mdpi.com The results indicated that the carboxylic acid derivatives 4a , 4b , and 4c were the least potent against the tested cancer cell lines, with GI50 values of 78 nM, 68 nM, and 72 nM, respectively. mdpi.com This suggests that while the chloro-indole scaffold is important, esterification of the carboxylic acid can lead to enhanced antiproliferative action. For example, the corresponding ethyl ester derivative 3e was the most potent, with a GI50 of 29 nM. mdpi.com

Another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized analogs, pyrido[3,4-b]indol-1-ones, as inhibitors of both wild-type and mutant EGFR. tandfonline.comnih.gov Several of these compounds exhibited potent antiproliferative activity, with GI50 values ranging from 29 nM to 47 nM. tandfonline.comnih.gov Compound 5f , a 5-chloro-indole-2-carboxamide derivative, was the most potent with a GI50 of 29 nM and also demonstrated strong inhibition of EGFRWT with an IC50 value of 68 ± 5 nM. tandfonline.comnih.gov

| Compound | Description | GI50 (nM) | Target | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| 3e | 5-Chloro-indole-2-carboxylate derivative | 29 | - | - | mdpi.com |

| 4a | 5-Chloro-indole-2-carboxylic acid derivative | 78 | - | - | mdpi.com |

| 4b | 5-Chloro-indole-2-carboxylic acid derivative | 68 | - | - | mdpi.com |

| 4c | 5-Chloro-indole-2-carboxylic acid derivative | 72 | - | - | mdpi.com |

| 5f | 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | 29 | EGFRWT | 68 ± 5 | tandfonline.comnih.gov |

| 5g | 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | - | EGFRWT | 74 ± 5 | tandfonline.comnih.gov |

| Erlotinib (Reference) | - | 33 | EGFRWT | 80 ± 5 | tandfonline.comnih.gov |

Antimicrobial Effects (Antibacterial, Antifungal)

Indole derivatives represent a promising class of antimicrobial agents. nih.gov The incorporation of a halogen atom, such as chlorine, into the indole ring can enhance the antimicrobial properties. Research has shown that chloro-substituted indole-3-carboxylic acid analogs exhibit activity against a range of bacterial and fungal pathogens.

A study on indole-3-carboxamido-polyamine conjugates revealed that 5-bromo-substituted analogs were particularly effective. nih.gov Although not a chloro-derivative, this highlights the importance of halogenation. Compound 13b from this series showed notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values at or below 0.28 µM. nih.gov This same analog also demonstrated the ability to potentiate the action of the antibiotic doxycycline (B596269) against P. aeruginosa. nih.gov

Another study synthesized a series of novel bis(indolyl)methanes and tested their antibacterial activity against Gram-positive (Enterococcus faecalis) and Gram-negative (Pseudomonas syringae) bacteria. rsc.org While not containing a carboxylic acid group, these indole derivatives showed that structural modifications significantly impact activity. Furthermore, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity. mdpi.com Compound 3k , a 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| 13b | Staphylococcus aureus | ≤ 0.28 | nih.gov |

| Acinetobacter baumannii | ≤ 0.28 | ||

| Cryptococcus neoformans | ≤ 0.28 | ||

| 3k | MRSA ATCC 43300 | 0.98 (µg/mL) | mdpi.com |

Antiviral Activity, including against Influenza A Virus

The antiviral potential of indole derivatives has been explored against a variety of viruses. While specific studies on this compound against Influenza A are limited, research on related structures provides valuable insights. For example, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, showed a potent antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This compound completely inhibited viral replication at a concentration of 52.0 μM and had a high selectivity index of 78.6. actanaturae.runih.gov

In the context of Influenza A virus, other natural compounds containing a carboxylic acid moiety, such as chlorogenic acid, have demonstrated significant antiviral activity. nih.govscienceopen.comresearchgate.net Chlorogenic acid was found to inhibit both H1N1 and H3N2 strains of influenza A virus by acting as a neuraminidase blocker, which prevents the release of new virus particles from infected cells. nih.govscienceopen.comresearchgate.net It showed EC50 values of 44.87 µM against H1N1 and 62.33 µM against H3N2. nih.govscienceopen.com This suggests that the carboxylic acid group can be a key pharmacophore for antiviral activity against influenza, and indole-3-carboxylic acid derivatives are therefore promising candidates for further investigation.

| Compound | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | IC50 | 1.06 µg/mL | actanaturae.runih.gov |

| Chlorogenic Acid | Influenza A (H1N1) | EC50 | 44.87 µM | nih.govscienceopen.com |

| Influenza A (H3N2) | EC50 | 62.33 µM |

Antidepressant Properties

The indole core is a fundamental component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a crucial role in mood regulation. Consequently, many indole derivatives have been investigated for their antidepressant properties. While specific research on the antidepressant effects of this compound is not widely available, the general class of indole compounds is of significant interest in neuropharmacology. The structural similarity to serotonin allows these compounds to potentially interact with serotonin receptors and transporters, which are key targets for antidepressant drugs. Further research is needed to explore the potential of this compound and its analogs in this therapeutic area.

Antihypertensive Properties

Certain indole derivatives have been explored for their potential to lower blood pressure. The mechanisms can vary, but may involve interactions with the renin-angiotensin system, calcium channel blockade, or effects on adrenergic receptors. Although direct evidence for the antihypertensive properties of this compound is scarce in the reviewed literature, the broad biological activity of indole compounds suggests this as a potential area for future research. The diverse chemical space offered by substituted indole-3-carboxylic acids provides a platform for the design and synthesis of novel cardiovascular agents.

Antioxidant Properties

Research into the antioxidant properties of indole-3-carboxylic acid analogs has revealed notable activity in related heterocyclic compounds. Studies on dichloro-4-quinolinol-3-carboxylic acids, which are structural analogs, have demonstrated significant antioxidant capabilities. nih.govresearchgate.net For instance, 5,7-dichloro-4-quinolinol-3-carboxylic acid showed the highest efficacy in scavenging various radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and galvinoxyl radicals. nih.govresearchgate.net

Furthermore, other isomers displayed specific protective effects. 6,8-dichloro-4-quinolinol-3-carboxylic acid was most effective at protecting methyl linoleate (B1235992) from oxidation induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH). nih.govresearchgate.net In assays involving DNA protection, 5,8- and 6,8-dichloro-4-quinolinol-3-carboxylic acid effectively shielded DNA from damage caused by hydroxyl radicals. nih.gov These findings underscore the potential for dichlorinated quinolinol-3-carboxylic acids to serve as potent antiradical agents. nih.govresearchgate.net

Specific Biological Activities of 4-Chloroindole-3-carboxylic Acid Derivatives

Plant Growth Regulation and Auxin-like Activity

4-Chloroindole-3-acetic acid (4-Cl-IAA), a chlorinated derivative of indole-3-acetic acid (IAA), is a naturally occurring and potent plant hormone, or auxin, found in various plants, particularly in the seeds of legumes like peas. publications.gc.cawikipedia.org It is recognized for its strong auxin activity, often exceeding that of the more common IAA. researchgate.netnih.gov This high level of activity allows it to regulate a wide range of developmental processes throughout the plant. researchgate.net The herbicidal effects of 4-Cl-IAA, first reported in 1996, are thought to be caused by the induction of abnormal ethylene (B1197577) levels in plant tissues. publications.gc.ca Like other auxinic compounds, it functions by binding to auxin receptors such as the TIR1 (Transport Inhibitor Response 1) protein, which leads to the degradation of Aux/IAA repressor proteins and subsequent changes in gene expression that drive plant growth responses. nih.gov

Elongation Activity in Avena Coleoptiles

The Avena (oat) coleoptile straight growth bioassay is a classic method for determining auxin activity. In this assay, 4-Chloroindole-3-acetic acid (4-Cl-IAA) has demonstrated exceptionally strong hormonal activity. researchgate.net Studies show that 4-Cl-IAA is more active than indole-3-acetic acid (IAA), 2,4-dichlorophenoxyacetic acid, and naphthaleneacetic acid, with its optimal activity observed at a concentration of 10⁻⁶ mol/L. researchgate.net

Derivatives of 4-Cl-IAA, specifically its methyl, ethyl, and allyl esters, also exhibit potent biological activity, comparable to that of the free acid in promoting elongation in Avena coleoptiles. nih.gov With the exception of the tert-butyl ester, these esters showed stronger elongation activity than IAA. nih.gov Further research in maize coleoptile segments confirmed that 4-Cl-IAA is significantly more active in stimulating elongation than IAA. nih.gov This heightened activity is potentially linked to a reduced rate of metabolic breakdown compared to IAA. nih.gov

Inhibition of Hypocotyl Growth

Auxins can either promote or inhibit growth depending on the concentration and plant tissue. High concentrations of auxins typically inhibit the elongation of hypocotyls (the stem of a germinating seedling). Esters of 4-Chloroindole-3-acetic acid (4-Cl-IAA) have been shown to be more effective at inhibiting the hypocotyl growth of Chinese cabbage than the free acid form of 4-Cl-IAA. nih.gov This inhibitory effect is a characteristic auxin response. nih.gov The plant hormone abscisic acid (ABA) also plays a major role in inhibiting hypocotyl elongation, partly by repressing auxin biosynthetic genes. nih.govresearchgate.net In Arabidopsis, both IBA and IAA are transported in a downward (basipetal) direction in the hypocotyl, which is crucial for regulating its elongation. nih.gov

Promotion of Root Formation (Adventitious and Lateral Roots)

A significant biological activity of 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its derivatives is the potent promotion of root development. The esters of 4-Cl-IAA, with the exception of the tert-butyl ester, induce severe swelling and the formation of numerous lateral roots in black gram seedlings, even at low concentrations. nih.gov

Furthermore, these esters strongly promote the formation of adventitious roots (roots that form from non-root tissue) in cuttings of Serissa japonica. nih.gov The ethyl and allyl esters of 4-Cl-IAA were found to have root-promoting activities approximately three times greater than that of indole-3-butyric acid (IBA), a compound commonly used commercially to accelerate root formation in plant cuttings. nih.gov Another derivative, 4-trifluoromethyl-indole-3-acetic acid (4-CF₃-IAA), also demonstrated strong root-formation-promoting activity in black gram cuttings, which was 1.5 times higher than that of IBA at a concentration of 1x10⁻⁴ M. researchgate.net The development of slow-release formulations of synthetic auxins, such as 4-chlorophenoxyacetic acid conjugated with L-tryptophan methyl ester, has also proven effective in enhancing adventitious rooting in recalcitrant woody plants. nih.gov

Comparison with Indole-3-acetic Acid (IAA) and Indole-3-butyric Acid (IBA)

4-Chloroindole-3-acetic acid (4-Cl-IAA) is consistently shown to be a more potent auxin than both Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) in several key bioassays. researchgate.net

Elongation Activity : In the Avena coleoptile test, 4-Cl-IAA is more active than IAA. researchgate.netnih.gov Its esters (methyl, ethyl, allyl) are also stronger than IAA in this regard. nih.gov

Root Formation : The root-promoting activity of 4-Cl-IAA esters is significantly higher than that of IBA, a standard for this application. nih.gov At a concentration of 1 x 10⁻⁵ M, the number of roots induced by some 4-Cl-IAA esters was two to four times greater than that induced by IBA. researchgate.net

General Activity : 4-Cl-IAA is a naturally occurring auxin in some legumes and has often been shown to be a stronger auxin than IAA, even in species where it is not naturally found. researchgate.net While IBA is a widely used rooting hormone, it is often considered less potent than 4-Cl-IAA derivatives in specific applications like adventitious root formation. researchgate.netresearchgate.net The higher activity of 4-Cl-IAA is partly attributed to its greater stability and slower metabolism within the plant compared to IAA. nih.gov

Data Tables

Table 1: Comparative Auxin Activity of 4-Cl-IAA and its Derivatives

| Compound/Derivative | Bioassay | Relative Activity Compared to IAA/IBA | Source |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Avena Coleoptile Elongation | More active than IAA | researchgate.netnih.gov |

| 4-Cl-IAA Methyl, Ethyl, & Allyl Esters | Avena Coleoptile Elongation | Stronger than IAA | nih.gov |

| 4-Cl-IAA Ethyl & Allyl Esters | Adventitious Root Formation (Serissa japonica) | Approx. 3 times more active than IBA | nih.gov |

| 4-Cl-IAA Esters | Lateral Root Formation (Black gram) | Induced numerous lateral roots | nih.gov |

| 4-CF₃-IAA | Root Formation (Black gram) | 1.5 times more active than IBA (at 1x10⁻⁴ M) | researchgate.net |

Resistance to Peroxidase Oxidation in Plant Systems

The natural plant hormone indole-3-acetic acid (IAA) is subject to degradation within plant systems, a process often catalyzed by peroxidases. This degradation limits its physiological effects. researchgate.net Indole-3-acetic acid can be oxidized through two primary mechanisms: a pathway dependent on hydrogen peroxide and another that is independent of hydrogen peroxide but requires molecular oxygen. researchgate.netnih.gov Research has shown that only plant peroxidases are capable of catalyzing the oxidation of IAA using molecular oxygen. researchgate.netnih.gov

Analogs of IAA, such as this compound (often referred to as 4-chloroindole-3-acetic acid or 4-Cl-IAA in literature), exhibit different stability profiles. The substitution of a chlorine atom at the 4-position of the indole ring confers significant resistance to this peroxidase-catalyzed oxidation. This increased stability is a key factor in its heightened and prolonged physiological activity compared to the endogenous, non-halogenated IAA. The slower metabolism and degradation allow this compound to persist in plant tissues, leading to more potent auxin-like effects. Synthetic auxin herbicides are designed to be long-lived xenobiotic compounds that are not controlled by the complex homeostatic mechanisms that regulate endogenous IAA levels. nih.gov

Modulatory Effects on Neurotransmitter Systems

While much of the research on this compound focuses on its role in plants, the broader class of indole derivatives has been investigated for effects on neurotransmitter systems in other biological contexts. The indole structure is a core component of many neuroactive compounds. Although direct studies on the modulatory effects of this compound on neurotransmitter systems are not extensively detailed in the provided results, related indole-3-carboxylic acid amides have been identified as potent and selective antagonists for the 5-HT2C receptor, a type of serotonin receptor. nih.gov For instance, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide shows very high affinity for the 5-HT2C receptor. nih.gov The widespread regulatory impact of modulatory neurotransmitters on functional connectivity is a key area of neuroscience research. nih.gov This suggests that the indole-3-carboxylic acid scaffold, including its chlorinated derivatives, has the potential to interact with and modulate neurotransmitter pathways, though specific research on the 4-chloro variant is needed.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

The biological activities of this compound and its analogs stem from their interactions with specific molecular targets, primarily enzymes and receptors.

Auxin Receptors (TIR1): In plants, the primary mode of action is through interaction with auxin receptors. The receptor for auxin has been identified as the Transport Inhibitor Response 1 (TIR1) protein. nih.gov This protein is a component of an SCF-type E3 ubiquitin ligase complex, which tags Aux/IAA proteins for degradation. nih.gov By mimicking IAA, this compound binds to the TIR1 receptor, initiating a signaling cascade that, at high concentrations, leads to uncontrolled growth and death in susceptible plants. nih.govjustia.com Molecular docking studies have shown that indole-3-carboxylic acid derivatives can form tight π–π stacking, hydrogen bond, and hydrophobic interactions with the TIR1 protein. nih.gov

Angiotensin II Receptor 1 (AT1): In the context of drug discovery, novel derivatives of indole-3-carboxylic acid have been synthesized and evaluated as antagonists for the angiotensin II receptor 1 (AT1). nih.gov Radioligand binding studies demonstrated that these compounds have a high nanomolar affinity for the AT1 receptor, comparable to the pharmaceutical losartan. nih.gov This interaction blocks the effects of angiotensin II, leading to a reduction in blood pressure. nih.gov

5-HT2C Receptor: As mentioned previously, specific amide derivatives of 1H-indole-3-carboxylic acid have been developed as high-affinity antagonists for the serotonin 5-HT2C receptor, indicating a direct interaction with this specific neuroreceptor. nih.gov

Cannabinoid Receptor 1 (CB1): Structure-activity relationship studies of 1H-indole-2-carboxamide analogs, which share the core indole structure, have identified them as allosteric modulators of the CB1 receptor. nih.gov Halogenation at the C5 position of the indole ring was found to enhance the modulation potency. nih.gov

Applications in Development of Novel Agrochemicals, particularly Auxinic Herbicides

The potent and persistent auxin-like activity of this compound makes it a significant compound in the development of novel agrochemicals, specifically as a selective auxinic herbicide. justia.comgoogle.com Synthetic auxinic herbicides mimic natural plant auxins but are designed to be more stable. nih.govgoogle.com When applied at high doses, they induce an "auxin overdose," causing metabolic disruptions and uncontrolled growth that ultimately kill the target plant. justia.comgoogle.com

This compound has been found naturally in some plants like peas at certain developmental stages. google.com However, its herbicidal potential is realized when applied exogenously at much higher concentrations. google.com It has demonstrated selective herbicidal effects, proving effective against broad-leaved dicotyledonous weeds while having less impact on monocotyledonous plants like grasses. justia.comgoogle.com This selectivity is crucial for its use in agriculture and turf management. justia.com Research has shown that at higher concentrations, halogenated indole-3-acetic acids like the 4-chloro variant produce an inhibitory action on plant growth, making them effective herbicides. google.com

Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (B. napus) Data extracted from a study on novel derivatives designed as TIR1 antagonists.

| Compound ID | Inhibition Rate (Root) at 100 mg/L | Inhibition Rate (Root) at 10 mg/L |

| 10d | 96% | 92% |

| 10h | 95% | 93% |

| This table is based on data for novel indole-3-carboxylic acid derivatives, not this compound itself, but illustrates the herbicidal potential of the chemical class. Source: nih.gov |

Potential as Lead Compounds in Drug Discovery

A lead compound is a chemical entity with promising biological activity that serves as the starting point for developing new drugs through optimization. preprints.org The indole-3-carboxylic acid scaffold, including its 4-chloro derivative, is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple types of receptors and enzymes. This makes it a valuable starting point for creating diverse libraries of compounds for drug discovery.

The 4-quinolone-3-carboxylic acid motif, a related structure, has been a successful scaffold for developing antibacterial agents, and more recently, compounds with antitumor and anti-HIV activities. nih.gov Similarly, the indole-3-carboxylic acid core has been exploited to develop:

Antihypertensive Agents: As detailed previously, derivatives have been designed as potent angiotensin II receptor 1 antagonists. nih.gov

5-HT2C Receptor Antagonists: Amide derivatives of the scaffold show high affinity and selectivity for this serotonin receptor, which is a target for neuropsychiatric disorders. nih.gov

Antimalarials: Researchers have used a related quinazolinone-2-carboxamide scaffold, highlighting the importance of the carboxylic acid moiety for antiplasmodial potency. acs.org

The versatility of the indole core allows chemists to make modifications that can fine-tune the compound's activity towards a specific biological target, making this compound and its analogs promising lead compounds. preprints.org

Selective Estrogen Receptor Modulator (SERM) Activity

Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue. nih.gov This dual activity makes them valuable for therapies where an estrogen-like effect is desired in one tissue (e.g., bone) but not in another (e.g., uterus). nih.govfrontiersin.org

While direct evidence for SERM activity of this compound is not prominent in the search results, phytoestrogens and other plant-derived compounds are a focus of SERM research. nih.gov For example, extracts from Black Cohosh (Cimicifuga racemosa) have been shown to contain substances with SERM properties, demonstrating beneficial effects on bone without stimulating the uterus. nih.gov Similarly, Herba epimedii extract has been shown to exert estrogen-like activities. frontiersin.org Given that the indole nucleus is a versatile scaffold, its derivatives could potentially be designed to interact with estrogen receptors. The SERMs 4-hydroxytamoxifen (B85900) and raloxifene (B1678788) have been shown to be ERα-dependent and can impact the stability and function of coactivator proteins. nih.gov Gene expression profiling is a key method to discern the differences between SERMs and their agonist versus antagonist activities in target cells. illinois.edu

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, SAR studies are crucial for optimizing their function as herbicides or therapeutic agents.

Key findings from SAR studies on this chemical family include:

Importance of the Carboxylic Acid Group: For many biological activities, including antiplasmodial and antihypertensive effects, the carboxylic acid moiety at the 3-position is essential. nih.govacs.org In one study on antimalarials, replacing the carboxylic acid with an amide derivative rendered the compounds inactive. acs.org This group is often critical for anchoring the molecule to its target receptor or enzyme active site.

Role of Halogenation: The presence and position of a halogen on the indole ring significantly impact activity.

In auxinic herbicides, the 4-chloro substitution enhances stability against peroxidase degradation, leading to greater potency compared to unsubstituted IAA. google.com

In CB1 receptor allosteric modulators based on an indole-2-carboxamide scaffold, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov

Modifications to the Indole Ring and Side Chains:

For CB1 modulators, shorter alkyl side chains at the C3 position of the indole ring improved potency. nih.gov

For novel herbicidal indole-3-carboxylic acid derivatives targeting the TIR1 receptor, modifications to a side chain attached to the core structure significantly influenced herbicidal activity against different plant species. nih.govfrontiersin.org

Amide vs. Acid: The conversion of the carboxylic acid to various amides can drastically alter the biological target. While the acid is key for auxin and angiotensin receptor activity, specific amide derivatives of 1H-indole-3-carboxylic acid show high affinity for the 5-HT2C receptor, demonstrating a shift in selectivity. nih.govnih.gov

Table 2: SAR Insights for Indole-Based Compounds

| Structural Feature | Modification | Impact on Biological Activity | Target Class |

| Carboxylic Acid | Replaced with amide | Loss of activity | Antimalarial (Plasmodium) |

| Indole Ring C4-Position | Addition of Chlorine | Increased stability and potency | Auxinic Herbicide (Plants) |

| Indole Ring C5-Position | Addition of Chlorine/Fluorine | Enhanced potency | CB1 Receptor Modulator |

| Carboxylic Acid | Conversion to specific amides | Gained high-affinity antagonism | 5-HT2C Receptor |

| This table summarizes general SAR principles derived from studies on indole carboxylic acids and their analogs. Sources: nih.govnih.govacs.org |

Influence of Substituent Positions on Biological Activity

The location of substituents on the indole ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies reveal that even minor shifts in substituent placement can lead to significant changes in potency and selectivity.

Research into indole-based compounds as HIV-1 fusion inhibitors highlights the importance of the linkage position between two indole moieties. A study of bisindole compounds found that the linkage between the B and C indole rings significantly impacted activity. nih.gov While the 6-6' linked compound served as the active lead, isomeric forms with 5-6', 6-5', and 5-5' linkages all demonstrated reduced activity in hydrophobic pocket binding, cell-cell fusion, and viral replication assays. nih.gov

In the development of anticancer agents, the position of various groups on the indole scaffold plays a crucial role. SAR studies have shown that substitutions at the C-4 position can be favorable, whereas modifications at other positions, such as an aldehyde group at the C-3 position, can lead to a significant reduction in activity. nih.gov Furthermore, substitution at the N-1 position of the indole ring with a methyl group was found to enhance anticancer activity significantly, by as much as 60-fold compared to the non-substituted analog. nih.gov The hydroxymethyl substituent at the N-1 position proved to be even more effective than other groups like ethyl, fluoride, or acetyl. nih.gov

The antimicrobial activity of indole derivatives is also sensitive to substituent placement. In a series of indole-3-carboxamido-polyamine conjugates, 5-methyl substituted variants were consistently active against Staphylococcus aureus and Cryptococcus neoformans. mdpi.com In contrast, for many other substituents, activity was only observed with longer polyamine chains. mdpi.com The introduction of dihalo-substituents can also enhance biological effects compared to monohalo derivatives. For instance, in a series of indole-2-carboxamides, the di-chloro derivative 5h (R₁ = R₃ = Cl) showed greater antiproliferative activity against cancer cell lines than the mono-chloro derivative 5c (R₁ = Cl). nih.gov This suggests that the number and position of halogen atoms are key factors for activity. nih.gov

| Compound Series | Substituent Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Bisindole HIV-1 Inhibitors | Linkage between indole rings (5-5', 5-6', 6-5' vs. 6-6') | Linkages other than 6-6' reduced activity by 4-20 times. | nih.gov |

| Indole Anticancer Agents | N-1 Methylation | Enhanced activity by approximately 60-fold compared to non-substituted analog. | nih.gov |

| Indole Anticancer Agents | C-3 Aldehyde | Significant reduction in activity. | nih.gov |

| Indole-2-carboxamide Antiproliferative Agents | Dichloro-substitution (C5, C7) vs. Monochloro (C5) | Dihalo derivatives exhibited higher antiproliferative activity. | nih.gov |

| Indole-3-carboxamide Antimicrobials | C-5 Methyl | Consistently active against S. aureus and C. neoformans. | mdpi.com |

Impact of Functional Group Modifications on Biological Effects

Modification of the key functional groups of this compound, namely the carboxylic acid at the C-3 position and the chloro group at the C-4 position, has been a successful strategy for modulating its biological effects.

The carboxylic acid moiety is a crucial functional group, and its modification often leads to significant changes in activity. frontiersin.orgfrontiersin.org In the context of plant growth regulation, converting the carboxylic acid of 4-chloroindole-3-acetic acid (4-Cl-IAA), a close analog, into various esters (methyl, ethyl, allyl) maintained or even enhanced its auxin activity. researchgate.netnih.gov These esters showed strong elongation activity in Avena coleoptiles, similar to the free acid, and were more potent in inhibiting Chinese cabbage hypocotyl growth. researchgate.netnih.gov The ethyl and allyl esters, in particular, were about three times more effective at promoting adventitious root formation than the commercially used indole-3-butyric acid. researchgate.netnih.gov However, the bulky tert-butyl ester showed weaker activity, indicating a steric limitation for the ester group. researchgate.net

Replacing the carboxylic acid with an amide group is another common modification. A novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were identified as potent and selective antagonists for the 5-HT₂C receptor, a target for psychiatric and metabolic disorders. nih.gov Similarly, coupling indole-3-carboxylic acid with amino acids and peptides has yielded derivatives with significant antibacterial and anthelmintic activities. researchgate.net

The nature of the substituent at the C-4 position also has a profound impact. Replacing the chlorine atom with other groups can tune the biological activity. For example, 4-trifluoromethyl-indole-3-acetic acid (4-CF₃-IAA) demonstrated strong root formation-promoting activity, which was 1.5 times higher than that of indole-3-butyric acid. researchgate.net This suggests that a strong electron-withdrawing group at the 4-position is beneficial for this specific activity.

| Parent Compound | Functional Group Modification | Resulting Analog(s) | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 4-Chloroindole-3-acetic acid | Esterification of carboxylic acid | Methyl, Ethyl, Allyl esters | Maintained or enhanced auxin and root-promoting activity. | researchgate.netnih.gov |

| 4-Chloroindole-3-acetic acid | Esterification of carboxylic acid | tert-Butyl ester | Reduced auxin activity. | researchgate.net |

| Indole-3-carboxylic acid | Amide formation | Pyridine-3-ylamides | Potent and selective 5-HT₂C receptor antagonists. | nih.gov |

| Indole-3-carboxylic acid | Amide formation | Amino acid/peptide conjugates | Exhibited antibacterial and anthelmintic activities. | researchgate.net |

| Indole-3-acetic acid | Substitution at C-4 | 4-Trifluoromethyl-indole-3-acetic acid | Strong root formation-promoting activity. | researchgate.net |

Comparative Analysis with Non-Chlorinated Indole Derivatives

The introduction of a chlorine atom at the 4-position of the indole ring markedly distinguishes the biological activity of this compound and its derivatives from their non-chlorinated counterparts, such as indole-3-acetic acid (IAA). wikipedia.org This halogenation often results in a significant enhancement of potency.

In the realm of plant hormones, 4-chloroindole-3-acetic acid (4-Cl-IAA) is recognized as a more potent auxin than the ubiquitous IAA. researchgate.netwikipedia.org Studies have consistently shown that 4-Cl-IAA exhibits stronger activity in various bioassays, including the elongation of oat coleoptiles, even in plant species where it does not naturally occur. researchgate.net It is found in the seeds of several legume plants and is known to have higher auxin activity than IAA. researchgate.netwikipedia.org The biosynthesis of 4-Cl-IAA in plants like Pisum sativum (pea) diverges from that of IAA at the point where tryptophan is chlorinated to form 4-chlorotryptophan, indicating a specific biological pathway for this chlorinated auxin. wikipedia.org Some researchers have even proposed that 4-Cl-IAA acts as a "death hormone," used by maturing seeds to trigger senescence in the parent plant by mobilizing nutrients. wikipedia.org

This enhanced activity is not limited to plant biology. The general principle that chlorine substitution can modulate and often improve biological activity is well-established in medicinal chemistry. eurochlor.org The chlorine atom can alter a molecule's size, shape, lipophilicity, and electronic distribution, which in turn affects its ability to bind to target receptors, its transport across membranes, and its metabolic stability. eurochlor.org While the specific advantages must be determined empirically for each compound and target, the comparison between chlorinated and non-chlorinated indoles frequently reveals the potentiating effect of the halogen. For instance, in a study on isochromeno[3,4-f]indolizin-5-ones, the presence of a p-chloro substituent on an aryl ring resulted in good yields and desired products, demonstrating the compatibility and influence of chlorine in complex syntheses and, by extension, its role in the final molecule's properties. acs.org

| Chlorinated Compound | Non-Chlorinated Analog | Area of Biological Activity | Comparative Finding | Reference |

|---|---|---|---|---|

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Indole-3-acetic acid (IAA) | Plant Growth Regulation (Auxin Activity) | 4-Cl-IAA consistently shows stronger auxin activity (e.g., in Avena coleoptile elongation) than IAA. | researchgate.netwikipedia.org |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Indole-3-acetic acid (IAA) | Natural Occurrence | IAA is a ubiquitous plant hormone; 4-Cl-IAA is found mainly in the reproductive structures of specific legumes like peas and beans. | wikipedia.org |

| Chlorinated Indole Derivatives (General) | Non-chlorinated Indole Derivatives (General) | General Drug/Pesticide Research | Chlorine substitution is a common strategy to modulate and often enhance intrinsic biological activity by altering physicochemical properties. | eurochlor.org |

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets and Pathways

4-Chloro-1H-indole-3-carboxylic acid (4-Cl-IAA) is primarily recognized as a potent natural auxin, a class of plant hormones that regulate numerous aspects of plant growth and development. wikipedia.orgproquest.com Its principal molecular target is the auxin signaling pathway, which is crucial for processes like cell division, elongation, and differentiation. researchgate.net

The biosynthesis of 4-Cl-IAA in plants such as the pea (Pisum sativum) diverges from the pathway of the more common auxin, indole-3-acetic acid (IAA). wikipedia.org The process begins with the chlorination of the amino acid tryptophan to form 4-chlorotryptophan. wikipedia.org Subsequent steps largely mirror the indole-3-pyruvic acid (IPyA) pathway, a major route for auxin synthesis in plants. nih.govnih.gov In pea seeds, two aminotransferases, TRYPTOPHAN AMINOTRANSFERASE RELATED1 and TRYPTOPHAN AMINOTRANSFERASE RELATED2, convert 4-chlorotryptophan into 4-chloroindole-3-pyruvic acid, a key intermediate in the formation of 4-Cl-IAA. nih.gov

In the plant Arabidopsis, the biosynthesis of indole-3-carboxylic acid derivatives involves enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 (CYP71B6), which are involved in the conversion of indole-3-acetonitrile (B3204565) to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net While this pathway describes general indole-3-carboxylic acid synthesis, the specific halogenated pathway in legumes like peas is the most clearly defined route for 4-Cl-IAA. nih.govnih.gov Found predominantly in the reproductive structures of plants in the Fabeae tribe (e.g., peas, broad beans), it has been hypothesized that 4-Cl-IAA may function as a "death hormone," which is used by maturing seeds to trigger senescence in the parent plant by mobilizing nutrients for storage in the seed. wikipedia.org

Receptor Binding Studies

The interaction of this compound and its structural analogs with various receptors has been a key area of investigation, revealing specific affinities and antagonistic properties.

While this compound itself is not typically studied in the context of cannabinoid receptors, research on chloroindole analogs of synthetic cannabinoids provides insight into how the position of the chlorine atom on the indole (B1671886) ring affects binding affinity. A study on chloroindole derivatives of the synthetic cannabinoid MDMB-CHMICA systematically evaluated their binding to the human cannabinoid 1 (CB1) receptor. nih.govresearchgate.net

The results demonstrated that the position of the chlorine substituent significantly influences binding affinity. Specifically, chlorination at the C4 and C5 positions of the indole core resulted in a reduced binding affinity for the CB1 receptor compared to the non-chlorinated parent compound, MDMB-CHMICA. researchgate.net In contrast, analogs with chlorine at the C2, C6, and C7 positions largely retained the high binding affinity of the parent compound. researchgate.net All tested chloro-isomers still exhibited affinities in the low nanomolar range. nih.gov

| Compound | Position of Chlorine | Binding Affinity (Ki, nM) | Relative Potency vs. Parent Compound |

|---|---|---|---|

| MDMB-CHMICA (Parent) | N/A | 0.58 | - |

| 4-Cl-MDMB-CHMICA | 4 | 9.8 | Reduced |

| 5-Cl-MDMB-CHMICA | 5 | 5.4 | Reduced |

| 2-Cl-MDMB-CHMICA | 2 | 0.89 | Retained |

| 6-Cl-MDMB-CHMICA | 6 | 0.65 | Retained |

| 7-Cl-MDMB-CHMICA | 7 | 0.79 | Retained |

Data sourced from a study on synthetic cannabinoid analogs, illustrating the effect of chlorine position on CB1 receptor binding. nih.govresearchgate.netresearchgate.net

The primary mode of action for 4-Cl-IAA in plants is its interaction with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. nih.govnih.gov Auxins mediate their effects by forming a molecular "glue" that stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the degradation of the repressors and the activation of auxin-responsive genes. researchgate.netfrontiersin.org

Studies have shown that 4-Cl-IAA is a particularly potent auxin, in some bioassays being 1.3 to 50 times more active than the standard auxin, IAA. nih.gov This enhanced activity is believed to stem from its specific interaction with the TIR1 receptor. The presence of the chlorine atom at the 4-position of the indole ring is thought to modify the hydrophobic and van der Waals contacts within the auxin-binding pocket of TIR1. nih.gov This altered interaction may lead to differences in binding affinity, the recruitment of specific Aux/IAA repressors, or the dissociation rate of the receptor-hormone-repressor complex. nih.gov

Research on developing pea fruits, where 4-Cl-IAA naturally occurs, suggests that the differential growth effects of 4-Cl-IAA compared to IAA are mediated through these TIR1/AFB receptors. nih.gov The application of 4-Cl-IAA was found to modulate the population of different TIR1 receptor homologs, leading to a specific tissue response distinct from that induced by IAA. nih.govnih.gov This highlights the critical role of the 4-chloro substitution in defining the compound's biological activity at the receptor level.

There is no direct evidence from the available research to suggest that this compound interacts with estrogen receptors (ER). However, other indole derivatives, such as indole-3-carbinol (B1674136) (I3C), have been shown to modulate estrogen receptor signaling. nih.govresearchgate.net Studies on I3C demonstrate that it can down-regulate the expression of estrogen receptor-alpha (ERα) and inhibit its transcriptional activity. nih.govresearchgate.net Furthermore, a complex synthetic indole derivative has been shown to interact with estrogen receptor-beta (ERβ) and inhibit the growth of human ovarian cancer cells. mdpi.com These findings indicate that the indole scaffold is capable of interacting with the estrogen receptor system, but specific studies on this compound are required to determine if it shares this capability.

Enzyme Inhibition Studies (e.g., EGFRT790M/BRAFV600E Pathways)

Direct studies on the inhibitory activity of this compound against key oncogenic kinases such as EGFR and BRAF are not prevalent. However, research into structurally related compounds provides context for the potential of the chloroindole scaffold as an enzyme inhibitor.

For instance, a series of 5-chloro-indole-2-carboxylate derivatives were designed and synthesized as dual inhibitors of the mutant EGFRT790M and BRAFV600E pathways, which are implicated in several cancers. nih.govresearchgate.net These compounds showed significant inhibitory activity, with IC₅₀ values in the nanomolar range against both enzymes. nih.gov Another related compound, indole-3-carbinol, has been found to inhibit oncogenic BRAF-V600E activity in melanoma cells. nih.gov

These studies demonstrate that the chloro-indole core can be a valuable pharmacophore for developing potent kinase inhibitors. However, it is important to note that these findings are for different isomers (5-chloro) or related indole structures, and not for this compound itself. nih.govnih.gov Further investigation is needed to ascertain whether the specific substitution pattern of this compound confers any inhibitory activity against these or other enzyme pathways.

| Compound Series | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylate derivatives | EGFRT790M | 32 - 58 nM | nih.gov |

| 5-Chloro-indole-2-carboxylate derivatives | BRAFV600E | 35 - 67 nM | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods have been instrumental in understanding the molecular interactions of indole-based compounds with their biological targets. Molecular docking studies, for example, have been used to predict the binding modes of various ligands within receptor pockets.

In the context of the auxin receptor TIR1, molecular docking analyses of indole-3-carboxylic acid derivatives and antagonists have provided valuable insights. frontiersin.orgresearchgate.net These models show that interactions within the TIR1 binding pocket are typically governed by hydrogen bonds and hydrophobic interactions, including π-π stacking. researchgate.net For designed TIR1 antagonists like auxinole, docking studies predict that a key interaction involves a phenyl ring of the antagonist and the Phe82 residue of the TIR1 protein, which is crucial for recognizing the Aux/IAA co-repressor. researchgate.net The presence and position of a substituent like the chlorine atom in 4-Cl-IAA would significantly alter the electronic and steric properties of the indole ring, thereby influencing these precise interactions within the TIR1 binding pocket, consistent with its observed high potency. nih.gov

Similarly, computational modeling has been applied to understand how indole-based ligands bind to cannabinoid receptors. nih.gov These studies reveal that binding is often stabilized by hydrophobic residues and specific hydrogen bonds within the receptor's central binding pocket. nih.gov While not performed on this compound itself, these models provide a framework for predicting how it or its derivatives might interact with similar receptor architectures. The crystal structure of the related 5-chloro-1H-indole-3-carboxylic acid shows a nearly planar indole system with the carboxyl group slightly twisted out of this plane, providing geometric data that can inform such modeling efforts. nih.gov

DFT Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied for structural elucidation and the prediction of chemical reactivity.

Structural Elucidation: The first step in a typical DFT analysis is the geometry optimization of the molecule. This process calculates the lowest energy conformation, providing precise information on bond lengths, bond angles, and dihedral angles. For indole derivatives, DFT calculations have been successfully used to determine optimized molecular structures that show good coherence with experimental data from X-ray crystallography. researchgate.net Studies on related molecules, such as chloro-azaindole-carbaldehydes, have utilized various DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D to analyze molecular structures and the stability of different dimeric forms. mdpi.com This approach allows for a detailed understanding of the molecule's three-dimensional shape, which is fundamental to its interactions with biological targets.

Reactivity Prediction: DFT is also instrumental in predicting the chemical reactivity of a molecule through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov